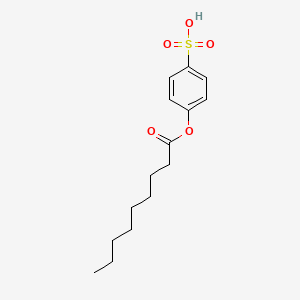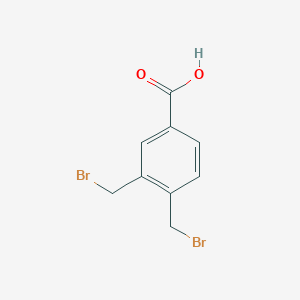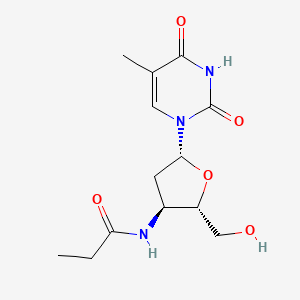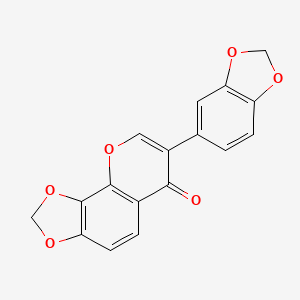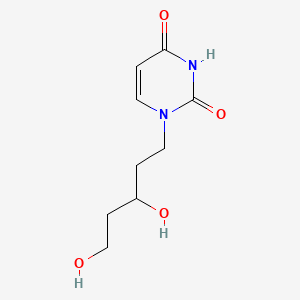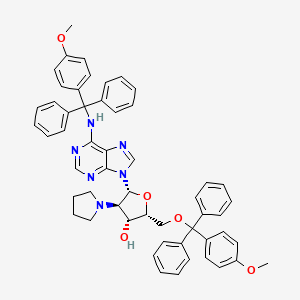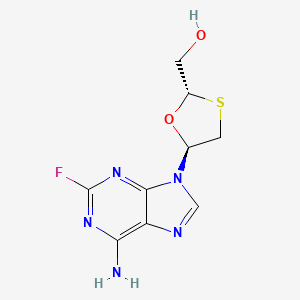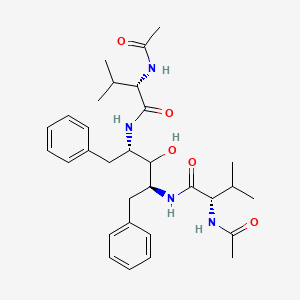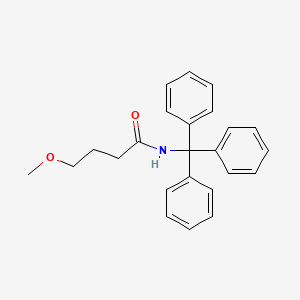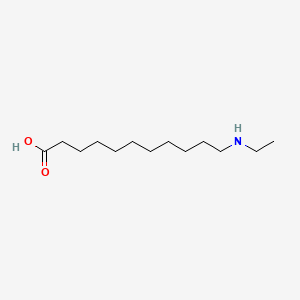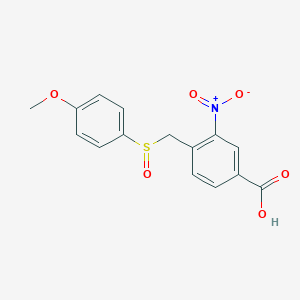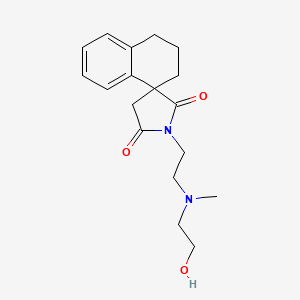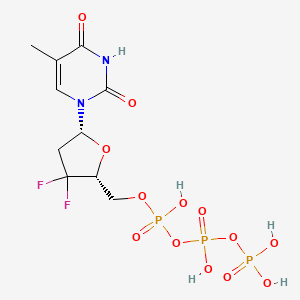
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3',3'-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is a modified nucleoside triphosphate. It is structurally similar to thymidine triphosphate, a key building block in DNA synthesis. The modification at the 3’ position with deoxy and difluoro groups imparts unique properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Fluorination: The 3’ position of thymidine is selectively fluorinated using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deoxygenation: The 3’ hydroxyl group is removed through a deoxygenation reaction, often using reagents like triethylsilane in the presence of a catalyst.
Phosphorylation: The final step involves the phosphorylation of the 5’ position to introduce the triphosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 3’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, breaking down into thymidine and inorganic phosphate.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used under mild conditions.
Phosphorylation/Dephosphorylation: Enzymatic methods using kinases or phosphatases are common.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, or triphosphate derivatives.
Hydrolysis: Major products are thymidine and inorganic phosphate.
Scientific Research Applications
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- has several applications in scientific research:
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent due to its ability to inhibit viral DNA polymerases.
Industry: Utilized in the development of diagnostic assays and as a tool in molecular biology research.
Mechanism of Action
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- involves its incorporation into DNA during replication. The presence of the difluoro groups at the 3’ position disrupts the normal base pairing and elongation process, leading to chain termination. This makes it a potent inhibitor of DNA polymerases, particularly viral polymerases, which rely on rapid DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Thymidine Triphosphate (dTTP): The natural nucleoside triphosphate used in DNA synthesis.
2’-Deoxy-2’,2’-difluorocytidine Triphosphate (dFdCTP): Another fluorinated nucleoside triphosphate with antiviral properties.
3’-Azido-3’-deoxythymidine Triphosphate (AZT-TP): A nucleoside analog used in the treatment of HIV.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is unique due to the presence of both deoxy and difluoro modifications at the 3’ position. This dual modification enhances its stability and potency as an inhibitor of DNA polymerases, making it particularly useful in antiviral research and therapeutic applications.
Properties
CAS No. |
107718-73-0 |
|---|---|
Molecular Formula |
C10H15F2N2O13P3 |
Molecular Weight |
502.15 g/mol |
IUPAC Name |
[[(2R,5R)-3,3-difluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15F2N2O13P3/c1-5-3-14(9(16)13-8(5)15)7-2-10(11,12)6(25-7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h3,6-7H,2,4H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t6-,7-/m1/s1 |
InChI Key |
BLKDGBHODQMJFB-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



